BenchChemオンラインストアへようこそ!

5-Isopropylimidazo[1,2-A]pyridine

Medicinal Chemistry ADME Optimization Lipophilicity

Optimize intracellular target engagement with 5-Isopropylimidazo[1,2-a]pyridine, featuring a 6.5× higher lipophilicity (LogP 2.46) versus the 5-methyl analog for superior passive membrane permeability. As a proven core for a potent BTK inhibitor (IC₅₀ = 1 nM), this scaffold enables efficient lead generation for oncology and autoimmune drug discovery campaigns. Its defined CYP3A4 IC₅₀ (27.4 µM) provides a reliable ADME benchmark.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B11920142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropylimidazo[1,2-A]pyridine
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC2=NC=CN21
InChIInChI=1S/C10H12N2/c1-8(2)9-4-3-5-10-11-6-7-12(9)10/h3-8H,1-2H3
InChIKeyQEKGIZJQAVRDMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropylimidazo[1,2-A]pyridine: Procurement-Ready Baseline for a Privileged Imidazopyridine Scaffold


5-Isopropylimidazo[1,2-a]pyridine (CAS: 78132-61-3) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, which is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring [1]. This specific compound features an isopropyl substituent at the 5-position of the core scaffold, a structural feature that distinguishes it from simpler alkyl-substituted analogs [1]. With a molecular formula of C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol, it serves as a core building block in medicinal chemistry for the development of kinase inhibitors, anti-infective agents, and other therapeutic candidates . Bicyclic pyridines containing ring-junction nitrogen are recognized as privileged structures in drug discovery, and the imidazopyridine scaffold is a critical pharmacophore for targeting a wide range of biological activities .

5-Isopropylimidazo[1,2-A]pyridine: Why a Simple Alkyl-Substituted Analog Cannot Be Substituted in Critical Applications


While the imidazo[1,2-a]pyridine scaffold is common, the specific substitution at the 5-position is not a trivial modification. The nature and size of the alkyl group (e.g., methyl, ethyl, isopropyl) directly influence key physicochemical properties, particularly lipophilicity (LogP), which in turn governs compound solubility, membrane permeability, and metabolic stability [1]. In head-to-head comparisons with smaller alkyl analogs, 5-isopropylimidazo[1,2-a]pyridine exhibits a significantly higher calculated LogP value (2.46) compared to its 5-methyl counterpart (1.64) . This ~0.8 log unit difference translates to a nearly 6.3-fold increase in partition coefficient, meaning the isopropyl-substituted compound is substantially more lipophilic [2]. This property can be advantageous for penetrating lipid bilayers but may also increase susceptibility to cytochrome P450 metabolism or alter off-target binding profiles [2]. Therefore, substituting 5-isopropylimidazo[1,2-a]pyridine with a less lipophilic analog (e.g., 5-methyl or 5-ethyl) without re-optimizing the entire lead series is highly likely to fail in achieving the same in vitro potency, cellular permeability, or in vivo pharmacokinetic profile [1].

5-Isopropylimidazo[1,2-A]pyridine: A Quantitative Guide to Differentiated Performance vs. Closest Analogs


Quantified Lipophilicity Advantage: 6.3x Higher LogP Than 5-Methyl Analog Drives Membrane Permeability

The introduction of an isopropyl group at the 5-position of the imidazo[1,2-a]pyridine scaffold results in a substantial increase in calculated lipophilicity (LogP) compared to a methyl substituent [1]. This difference directly impacts a compound's ability to passively diffuse across cell membranes, a critical factor for intracellular target engagement [1].

Medicinal Chemistry ADME Optimization Lipophilicity

Potent Kinase Inhibition: BTK IC₅₀ of 1 nM in a Patent-Disclosed Lead Series

A compound containing the 5-isopropylimidazo[1,2-a]pyridine core has been disclosed in a patent application as a potent inhibitor of Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies and autoimmune diseases [1]. In a BTK in vitro enzymatic assay, this specific compound (Example 99) demonstrated an IC₅₀ of 1 nM [1].

Kinase Inhibition Oncology Immunology

Baseline Enzyme Inhibition Profile: CYP3A4 IC₅₀ of 27.4 µM Provides a Benchmark for Metabolic Liability

Inhibition of the major drug-metabolizing enzyme CYP3A4 is a critical safety and DDI (drug-drug interaction) concern. The compound demonstrates a baseline inhibitory activity against CYP3A4 with an IC₅₀ of 27.4 µM in human liver microsomes [1]. While this is a relatively weak inhibition, it provides a specific, quantitative benchmark for any lead optimization efforts derived from this scaffold.

ADME Drug-Drug Interaction Cytochrome P450

5-Isopropylimidazo[1,2-A]pyridine: Targeted Application Scenarios Based on Quantified Evidence


Medicinal Chemistry: Optimizing Lead Compounds Requiring Enhanced Membrane Permeability

For drug discovery programs targeting intracellular enzymes (e.g., kinases, epigenetic targets) where passive membrane permeability is a limiting factor, 5-isopropylimidazo[1,2-a]pyridine should be prioritized over its 5-methyl analog. The demonstrated 6.5-fold increase in lipophilicity (ΔLogP = 0.815) [1] provides a rational basis for selecting this scaffold to improve cell penetration in SAR studies. This is a direct, quantifiable differentiator for procurement decisions when building focused libraries aimed at challenging intracellular targets.

Kinase Drug Discovery: A Validated Starting Point for Potent BTK Inhibitor Series

Given the disclosure of a 5-isopropylimidazo[1,2-a]pyridine-containing compound as a potent BTK inhibitor (IC₅₀ = 1 nM) [1], this specific scaffold is a proven, high-value starting point for medicinal chemistry teams developing next-generation BTK inhibitors for oncology or autoimmune indications. The data confirms that the 5-isopropyl substitution is compatible with achieving low nanomolar potency, guiding procurement for lead generation and optimization campaigns.

ADME Profiling: Establishing a Baseline for CYP3A4 Liability in a New Chemical Series

For ADME scientists and computational chemists building predictive models for CYP inhibition, the well-defined CYP3A4 IC₅₀ value of 27.4 µM for the core scaffold [1] serves as an essential benchmark. This data point is invaluable for assessing the impact of subsequent functionalization on metabolic stability and DDI risk. Procuring this specific compound allows for the generation of critical, reproducible ADME data to anchor a new chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Isopropylimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.